5-(4-ethoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-ethoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a propylsulfanyl group, and a thiadiazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sulfur-containing compounds, ethoxyphenyl derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-(4-ethoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its ability to modulate biological pathways.
Industry: The compound’s properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 5-(4-ethoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[3-(propylsulfanyl)phenyl]-1-piperazinyl}pentyl ethylcarbamate hydrochloride
- ethyl 5-{4-[2-(propylsulfanyl)phenyl]-1-piperazinyl}pentylcarbamate hydrochloride
- 3-(4-ethoxyphenyl)-5-(propylsulfanyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Uniqueness
What sets 5-(4-ethoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide apart from these similar compounds is its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C17H18N4O3S2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O3S2/c1-3-9-25-17-20-19-16(26-17)18-15(22)13-10-14(24-21-13)11-5-7-12(8-6-11)23-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,18,19,22) |
InChI Key |
POWRRFRJXWLTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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